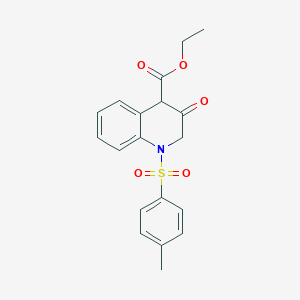
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate, also known as EMDQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolone-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, enzymes, and receptors. Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and physiological effects:
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as by inhibiting the activity of various enzymes and receptors. Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has also been found to have anti-inflammatory and antibacterial properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is its broad range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is its relatively low solubility in water, which can make it difficult to study in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate. One area of interest is the development of more effective synthesis methods for Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate, which could improve its availability for research and drug development. Another area of interest is the identification of more specific cellular targets for Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate, which could help to improve its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate, which could provide insights into its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl 3-oxo-2,4-dihydroquinoline-4-carboxylate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has been found to be particularly effective against cancer cells, with studies showing that it induces apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-19(22)18-15-6-4-5-7-16(15)20(12-17(18)21)26(23,24)14-10-8-13(2)9-11-14/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQHUTXXDTJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

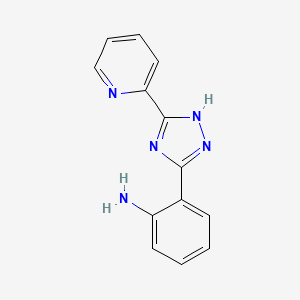
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)
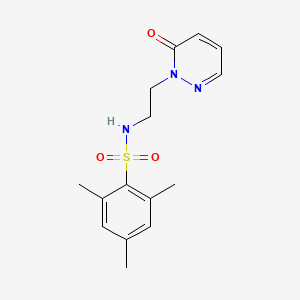
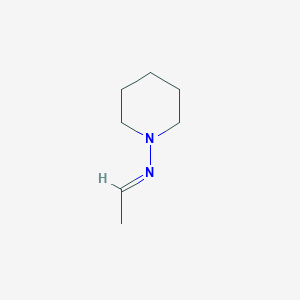
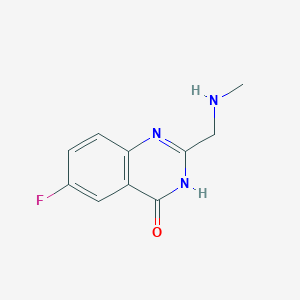
![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)
![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)
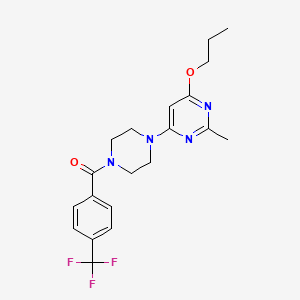
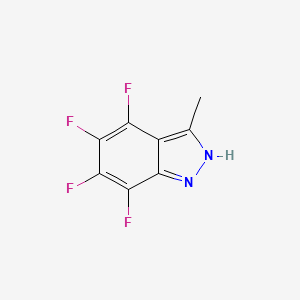
![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)
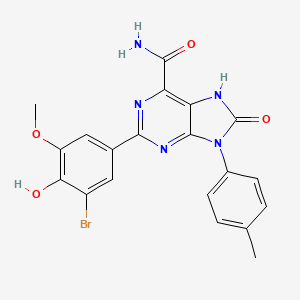
![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)